molecular formula C12H13NO4S B13787388 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid CAS No. 67637-77-8

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13787388
CAS No.: 67637-77-8
M. Wt: 267.30 g/mol
InChI Key: LVMIRUKNFYMNER-UHFFFAOYSA-N
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Description

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxypropyl and carboxylic acid groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines and thiols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has a unique thieno[2,3-B]pyridine core and additional functional groups that confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

67637-77-8

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

7-(3-hydroxypropyl)-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H13NO4S/c1-7-5-8-10(15)9(12(16)17)6-13(3-2-4-14)11(8)18-7/h5-6,14H,2-4H2,1H3,(H,16,17)

InChI Key

LVMIRUKNFYMNER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)CCCO

Origin of Product

United States

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